molecular formula C13H11ClN2O B183175 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide CAS No. 56149-24-7

2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide

Cat. No.: B183175
CAS No.: 56149-24-7
M. Wt: 246.69 g/mol
InChI Key: BXPIHAODNJLFFB-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide is an organic compound with the molecular formula C13H11ClN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with 4-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of 2-chloro-N-(4-carboxyphenyl)pyridine-3-carboxamide.

    Reduction: Formation of 2-chloro-N-(4-methylphenyl)pyridine-3-amine.

Scientific Research Applications

2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is used as a building block in the synthesis of advanced materials, such as polymers and coordination complexes.

    Biological Studies: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
  • 2-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide
  • 2-chloro-N-(4-fluorophenyl)pyridine-3-carboxamide

Uniqueness

This compound is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methyl group can enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

IUPAC Name

2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-4-6-10(7-5-9)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPIHAODNJLFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361204
Record name 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56149-24-7
Record name 2-Chloro-N-(4-methylphenyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56149-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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